![molecular formula C11H17N3 B2381377 N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine CAS No. 2287238-12-2](/img/structure/B2381377.png)
N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine” is a chemical compound with the CAS Number: 2741296-19-3 . It has a molecular weight of 191.28 . The compound is in liquid form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3/c1-14-7-9 (6-13-14)11-4-8 (11)5-12-10-2-3-10/h6-8,10-12H,2-5H2,1H3/t8-,11+/m0/s1 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is in liquid form and is stored at room temperature . It has a molecular weight of 191.28 .Wissenschaftliche Forschungsanwendungen
Cyclopropanamine Compounds in Central Nervous System Disorders
Research has demonstrated the use of cyclopropanamine compounds, including N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine, in the treatment of central nervous system (CNS) disorders. These compounds act as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme crucial for DNA packaging in eukaryotic cells. LSD1 inhibition leads to alterations in gene expression and has been studied for therapeutic applications in schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Asymmetric Synthesis in Medicinal Chemistry
The chemical structure of N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine has been crucial in asymmetric syntheses, particularly in creating chiral compounds for medicinal applications. The synthesis processes of such cyclopropanamine derivatives have been extensively studied to develop novel pharmaceuticals with specific enantiomeric properties, contributing to advancements in drug design and pharmacology (Alcaraz et al., 1994).
Neurokinin-1 Receptor Antagonists
Research on similar cyclopropanamine structures indicates their potential in developing neurokinin-1 (NK1) receptor antagonists. These compounds have shown efficacy in pre-clinical tests relevant to clinical effectiveness in treating conditions like emesis and depression, highlighting the broad therapeutic potential of cyclopropanamines (Harrison et al., 2001).
Cyclopropane in Biologically Active Compounds
The incorporation of cyclopropane rings in biologically active compounds, a feature of N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine, has been explored to improve activity and investigate bioactive conformations. This approach has been utilized in designing conformationally restricted analogues of histamine and other compounds, leading to the development of selective agonists for specific receptor types (Kazuta et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14-7-9(6-13-14)11-4-8(11)5-12-10-2-3-10/h6-8,10-12H,2-5H2,1H3/t8-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUNACSUPDAGOW-GZMMTYOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2CNC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2C[C@H]2CNC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.